N1,N1-Diallyl-1,4-benzenediamine
Description
Contextualization within the Benzenediamine Compound Class
Benzenediamines, also known as phenylenediamines, are a class of aromatic compounds derived from benzene (B151609), characterized by the presence of two amino (-NH2) groups attached to the benzene ring. solubilityofthings.comontosight.ai The isomers of benzenediamine (ortho-, meta-, and para-) are foundational to the synthesis of numerous dyes, polymers, and pharmaceuticals. nih.gov The parent compound, 1,4-benzenediamine (or p-phenylenediamine), is a white crystalline solid that can darken upon exposure to air due to oxidation. solubilityofthings.comnih.gov
N1,N1-Diallyl-1,4-benzenediamine is a derivative of p-phenylenediamine (B122844), where two allyl groups (-CH2-CH=CH2) are attached to one of the nitrogen atoms. This substitution significantly influences the compound's physical and chemical properties. The presence of the allyl groups introduces sites of unsaturation, making the molecule amenable to polymerization and other addition reactions, while the remaining primary amine group and the aromatic ring retain their characteristic reactivity.
Historical Development and Emerging Research Trajectories
The study of benzenediamine derivatives has a rich history, initially driven by the development of synthetic dyes in the 19th century. For instance, the condensation of 1,3-diaminobenzene derivatives with other organic molecules led to the creation of acridine (B1665455) dyes. wikipedia.org Over time, the focus of research has expanded to explore the diverse applications of these compounds.
Significance in Modern Organic and Materials Chemistry Research
The dual functionality of this compound makes it a significant player in both organic and materials chemistry. In organic synthesis, the primary amine group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the construction of more complex molecular architectures. The allyl groups can participate in reactions such as polymerization, cross-linking, and various metal-catalyzed transformations.
In materials science, this compound is particularly interesting as a monomer. The polymerization of the allyl groups can lead to the formation of cross-linked polymers with potentially enhanced thermal stability and mechanical properties. Furthermore, the aromatic diamine core can impart conductive or electroactive properties to the resulting polymers, making them suitable for applications in electronics and sensor technology. The ability of polyphenylenediamines to act as reductants for noble metals also opens pathways for the creation of conductive composites. cyberleninka.ru
Scope and Objectives of the Academic Investigation
This article aims to provide a comprehensive overview of the chemical compound this compound, focusing on its synthesis, properties, and applications in contemporary research. The investigation will delve into the specific chemical reactions that this molecule can undergo and explore its role as a building block for advanced materials. The objective is to highlight the versatility of this compound and to underscore its potential for future developments in organic synthesis and materials science.
Data on Related Benzenediamine Compounds
To provide context for the properties of this compound, the following tables present data for related benzenediamine derivatives.
Table 1: Physical Properties of Selected Benzenediamines
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| p-Phenylenediamine | benzene-1,4-diamine | C6H8N2 | 108.14 |
| N,N-Dimethyl-p-phenylenediamine | N1,N1-dimethylbenzene-1,4-diamine | C8H12N2 | 136.198 |
| N,N'-Diphenyl-p-phenylenediamine | N1,N4-diphenylbenzene-1,4-diamine | C18H16N2 | 260.34 |
| N-Phenyl-p-phenylenediamine | N1-phenylbenzene-1,4-diamine | C12H12N2 | 184.242 |
| N1,N1-Diphenylbenzene-1,4-diamine | N1,N1-Diphenylbenzene-1,4-diamine | C18H16N2 | 260.3 |
Data sourced from references solubilityofthings.commatrix-fine-chemicals.comnih.govmatrix-fine-chemicals.commatrix-fine-chemicals.comnist.gov
Table 2: Applications of Various Benzenediamine Derivatives
| Compound Derivative | Key Structural Feature | Primary Application Area |
|---|---|---|
| N1-Benzylbenzene-1,4-diamine | Benzyl group on one nitrogen | Intermediate in pharmaceutical synthesis, potential for new polymers. smolecule.com |
| N,N-Dimethyl-1,4-Benzenediamine Sulfonamide | Sulfonamide groups | Investigated for antibacterial and antitumor activities. |
| N-(2-Aminoethyl)-1,4-Benzenediamine | Ethylenediamine substituent | Precursor for chelating agents or polymer cross-linkers. |
| N,N'-Diacetyl-1,4-Phenylenediamine | Acetylated at both nitrogen positions | Investigated in medicinal chemistry, though acetylation can increase toxicity risk. |
| N1,N1'-(biphenyl-4,4'-diyl)bis(N1-phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine) | Extended triarylamine structure | Hole transporting material in OLEDs and perovskite solar cells. chemicalbook.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-benzenediamine |
| p-phenylenediamine |
| N,N-Dimethyl-p-phenylenediamine |
| N1,N1-dimethylbenzene-1,4-diamine |
| N,N'-Diphenyl-p-phenylenediamine |
| N1,N4-diphenylbenzene-1,4-diamine |
| N-Phenyl-p-phenylenediamine |
| N1-phenylbenzene-1,4-diamine |
| N1,N1-Diphenylbenzene-1,4-diamine |
| N1-Benzylbenzene-1,4-diamine |
| N,N-Dimethyl-1,4-Benzenediamine Sulfonamide |
| N-(2-Aminoethyl)-1,4-Benzenediamine |
| N,N'-Diacetyl-1,4-Phenylenediamine |
| N1,N1'-(biphenyl-4,4'-diyl)bis(N1-phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine) |
| ortho-phenylenediamine |
| meta-phenylenediamine |
| 1,3-diaminobenzene |
| Acridine |
| Chrysaniline |
| o-nitrobenzaldehyde |
| Aniline (B41778) |
| o-nitro-p-diaminotriphenylmethane |
| Benzoflavin |
| Benzaldehyde (B42025) |
| tetraaminotriphenylmethane |
| 3,6-diamino-9,10-dihydrophenylacridine |
| Methylene (B1212753) blue |
| N1,N1,N4,N4-tetramethyl-1,4-benzenediamine |
| N1,N1-bis(4-aminophenyl)-1,4-benzenediamine |
| N1,N1'-(1,4-Phenylene)bis(N1-(4-aminophenyl)benzene-1,4-diamine) |
| N1-(1-methylpropyl)-N4-phenyl-1,4-benzenediamine |
| 1,4-Diaminobenzene dihydrochloride |
| o-Nitroaniline |
| 2-(((C12-rich C10-13-branched alkyl)thio)methyl)oxirane |
| N1-(1,3-dimethylbutyl)-N4-phenyl-1,4-benzenediamine |
| N1,N1,N4,N4-tetrakis(4-(diethylamino)phenyl)-1,4-benzenediamine |
Structure
3D Structure
Properties
IUPAC Name |
4-N,4-N-bis(prop-2-enyl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIKTSWYASVUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways
Exploration of Direct and Indirect Synthesis Routes for N¹,N¹-Diallyl-1,4-benzenediamine
The construction of N¹,N¹-diallyl-1,4-benzenediamine can be approached through several synthetic routes, each with distinct strategies for assembling the final molecule. The most viable pathways typically involve either the sequential functionalization of a benzene (B151609) ring or the modification of a pre-functionalized aromatic precursor.
Amination Strategies on Benzenoid Scaffolds
Directly introducing two amino groups in a para-orientation on a benzene ring is a foundational step in many synthetic routes. While direct di-amination is challenging, methods for mono-amination are well-established and can be applied sequentially. One common industrial approach involves the nitration of benzene followed by reduction. openstax.org
More advanced, direct amination techniques have been explored, though they are less common for synthesizing the specific 1,4-diamine scaffold. These include copper-catalyzed reactions of aryl halides with ammonia. researchgate.net Such methods could theoretically be applied to a di-halogenated benzene to yield p-phenylenediamine (B122844), the core structure for subsequent allylation.
Selective Allylation Techniques
A critical step in the synthesis is the selective N,N-diallylation of one of the two amino groups of p-phenylenediamine. This presents a significant challenge due to the comparable reactivity of the two primary amine groups and the potential for over-alkylation. Direct alkylation of p-phenylenediamine with an allyl halide often leads to a mixture of N-monoallyl, N,N'-diallyl, and the desired N,N-diallyl products.
Controlling this selectivity requires careful management of reaction conditions. Strategies include:
Stepwise Synthesis: A more controlled approach involves protecting one amine group, diallylating the unprotected amine, and then deprotecting the first group.
Catalytic N-Alkylation: Modern catalytic methods, often termed "borrowing hydrogen" or "hydrogen autotransfer" reactions, utilize alcohols as alkylating agents, which is a more atom-efficient and environmentally benign approach. rsc.orgacs.org These reactions, typically catalyzed by ruthenium or iridium complexes, proceed by the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction. rsc.org While many systems are optimized for mono-alkylation, modification of catalysts and conditions can influence selectivity towards di-alkylation. organic-chemistry.orgnih.gov
Table 1: Catalytic Systems for N-Alkylation of Aromatic Amines
| Catalyst System | Alkylating Agent | Substrate | Key Features |
|---|---|---|---|
| Cobalt(II) complexes with PCP ligand | Primary Alcohols | Aromatic Amines | Efficient mono-N-alkylation via acceptorless alcohol dehydrogenation. organic-chemistry.org |
| [Ru]-pincer complex | C3-C10 Alcohols | Amines | Low catalyst loading, good functional group tolerance for N-alkylation. organic-chemistry.org |
| Commercially available Ru-based complex | Primary Alcohols | Aromatic Amines | Mild reaction conditions, selective for secondary amines. rsc.org |
| N,N-bidentate-Co(II) complexes | Alcohols | (Hetero)aromatic amines | Phosphine-free, robust catalyst for universal N-alkylation. acs.orgnih.gov |
Reduction of Precursor Compounds
An effective and widely used indirect route to N¹,N¹-diallyl-1,4-benzenediamine involves the reduction of a nitro-aromatic precursor. This strategy begins with the N,N-diallylation of 4-nitroaniline (B120555) to form 4-nitro-N,N-diallylaniline. The subsequent reduction of the nitro group to a primary amine yields the final product. This method circumvents the selectivity issues associated with the direct allylation of p-phenylenediamine.
The reduction of the nitro group is a well-established transformation with numerous available reagents and catalytic systems. wikipedia.org These range from classical methods using metals in acidic media (e.g., iron, tin, or zinc) to modern catalytic hydrogenation. wikipedia.org Nanoparticle catalysts have shown high efficiency and selectivity for this transformation. nih.govrsc.orgresearchgate.net The choice of reducing agent can be critical to avoid the reduction of the allyl groups' double bonds. Sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst is often effective. nih.govrsc.org
Table 2: Catalytic Systems for the Reduction of 4-Nitroaniline to p-Phenylenediamine
| Catalyst | Reductant | Reaction Time | Conversion (%) |
|---|---|---|---|
| CuFe₂O₄ Nanoparticles | NaBH₄ | 40 seconds | 96.5 |
| Au-Pd/RGO | NaBH₄ | Not specified | High activity |
| Fe₃O₄-Au Nanoparticles | None specified | >60 minutes | 96.6 |
| Bi₂S₃ Crystals | NaBH₄ | Not specified | Efficient reduction |
Synthesis of N¹,N¹-Diallyl-1,4-benzenediamine Derivatives and Analogues
The synthesis of derivatives and analogues of N¹,N¹-diallyl-1,4-benzenediamine allows for the fine-tuning of its chemical properties. This is achieved by either modifying the existing functional groups or by building the molecule from substituted precursors.
Functional Group Interconversion and Modification Approaches
Functional group interconversion (FGI) is a key strategy for creating derivatives from the parent N¹,N¹-diallyl-1,4-benzenediamine molecule. solubilityofthings.comfiveable.meub.edu The primary amino (-NH₂) group and the allyl groups are the main sites for modification.
Reactions of the Primary Amino Group: The free -NH₂ group is a versatile handle for further functionalization. It can undergo acylation with acyl chlorides or carboxylic acids to form amides, or react with sulfonyl chlorides to produce sulfonamides. solubilityofthings.commdpi.com Another important transformation is diazotization, where the amine is converted into a diazonium salt. This intermediate can then be substituted by a wide variety of functional groups (e.g., halogens, cyano, hydroxyl) through reactions like the Sandmeyer reaction. doubtnut.com
Reactions of the Allyl Groups: The double bonds within the two allyl groups are also reactive sites. They can undergo various addition reactions, such as hydrogenation to form propyl groups, halogenation, or epoxidation, leading to a diverse range of analogues with altered electronic and steric properties.
Preparation of Substituted Benzenediamine Architectures
To create analogues with substituents on the benzene ring, the most common approach is to begin the synthesis with an already substituted aromatic compound. For instance, starting with a substituted 4-nitrophenol (B140041) or 4-nitroaniline allows for the introduction of various functional groups onto the aromatic core at an early stage.
A versatile strategy involves nucleophilic aromatic substitution (SₙAr) on an activated aryl halide. For example, a substituted 1-fluoro-4-nitrobenzene (B44160) can be reacted with diallylamine (B93489) to form a substituted 4-nitro-N,N-diallylaniline. Subsequent reduction of the nitro group provides the desired ring-substituted N¹,N¹-diallyl-1,4-benzenediamine. nih.gov This approach offers a high degree of control over the position and nature of the ring substituents. A multi-step synthesis for organocatalysts, for instance, begins with a nucleophilic aromatic substitution on a 2-fluoronitrobenzene derivative, which is then followed by alkylation and reduction steps, demonstrating the feasibility of this modular approach. mdpi.com
Electrochemical Synthesis of Derived Species
The electrochemical synthesis of derivatives of N1,N1-Diallyl-1,4-benzenediamine represents a modern and environmentally conscious approach. While direct electrochemical synthesis of this specific compound is not widely documented, the principles can be inferred from the electrochemical behavior of related aromatic diamines. For instance, the electrochemical oxidation of N,N'-diphenyl-l,4-phenylenediamine (DPD) has been studied, revealing a two-step one-electron oxidation-reduction process. researchgate.net In the initial step, DPD is converted to its radical cation, which then undergoes a further one-electron, two-proton process to form N-(4-(phenylimino)cyclohexa-2,5-dienylidene)benzenamine. researchgate.net This electrochemically generated species can then react with nucleophiles, such as arylsulfinic acids, in a Michael addition reaction to yield functionalized derivatives. researchgate.net
Similarly, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids has been shown to produce sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. rsc.org This process highlights the potential for electrosynthesis to generate a variety of derivatives from appropriately chosen precursors. The electrosynthesis of poly(o-phenylenediamine) has also been successfully demonstrated, indicating that electrochemical methods are viable for the polymerization of phenylenediamine derivatives. researchgate.net These examples suggest a promising avenue for the synthesis of novel derivatives of this compound through controlled potential electrolysis, offering a green alternative to conventional chemical methods.
Mechanistic Investigations of Key Synthesis Reactions
Elucidation of Allyl Group Introduction Mechanisms
The introduction of allyl groups to the nitrogen atoms of 1,4-benzenediamine is a critical step in the synthesis of this compound. This transformation is typically achieved through allylic amination reactions, which can be catalyzed by various transition metal complexes. Palladium-catalyzed allylic amination is a particularly well-developed and versatile method. organic-chemistry.org The mechanism of this reaction generally involves the oxidative addition of a palladium(0) catalyst to an allylic substrate, such as an allyl alcohol or allyl halide, to form a π-allyl palladium(II) complex. The amine then acts as a nucleophile, attacking the π-allyl complex to form the allylic amine product and regenerate the palladium(0) catalyst.
The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and selectivity of the reaction. For example, the combination of a palladium catalyst with a bidentate phosphine (B1218219) ligand and duroquinone (B146903) enables the intermolecular oxidative amination of unactivated olefins with primary aliphatic amines. organic-chemistry.org Molybdenum complexes have also been shown to be effective catalysts for the allylic amination of allyl alcohols, offering an inexpensive and earth-abundant alternative to palladium. organic-chemistry.org
| Catalyst System | Substrates | Key Features |
| Palladium/Bidentate Phosphine/Duroquinone | Unactivated olefins, primary aliphatic amines | Good yields, excellent regio- and stereoselectivity. organic-chemistry.org |
| Molybdenum Complex | Allyl alcohols, sterically bulky aliphatic amines | Inexpensive, earth-abundant catalyst; enables regioselective branched amination. organic-chemistry.org |
| Rhodium Complex | Tertiary allylic trichloroacetimidates, aromatic amines | Direct and efficient approach for α,α-disubstituted allylic aryl amines. organic-chemistry.org |
| Nickel/Lewis Acid | Alkenes, aldehydes, amides | Multicomponent coupling, broad functional-group tolerance. rsc.org |
Pathway Analysis of Amine Functionalization
Further functionalization of the this compound molecule can lead to a diverse range of derivatives with tailored properties. The reactivity of the remaining N-H group and the potential for C-H functionalization of the allyl groups or the aromatic ring offer multiple pathways for derivatization.
One important avenue is the enantioselective functionalization of the α-methylene C-H bonds of the N-allyl groups. Palladium-catalyzed enantioselective α-C-H coupling of amines with aryl boronic acids, using chiral phosphoric acids as ligands, has been reported for a variety of N-heterocycles. nih.gov This methodology could potentially be adapted for the α-arylation of the allyl groups in this compound.
Another approach involves the β-amino C-H functionalization. A catalyst system comprising a borane (B79455) and a chiral Lewis acid co-catalyst has been shown to promote the enantioselective reaction of N-alkylamine-derived enamines with electrophiles. nih.govresearchgate.net While this method is demonstrated for the β-position of the N-alkyl chain, it highlights the potential for selective C-H functionalization at positions other than the α-carbon. The choice of directing groups and catalytic systems is crucial for controlling the site of functionalization.
Polymerization Science and Macromolecular Engineering
Synthesis and Characterization of N1,N1-Diallyl-1,4-benzenediamine-Derived Polymers
Copolymerization with Diverse Co-monomers
The copolymerization of diallyl compounds like this compound is influenced by their relatively low reactivity in comparison to many vinyl monomers. researchgate.net This characteristic is primarily due to degradative chain transfer involving the allyl group, which can hinder the formation of high molecular weight polymers under standard free-radical initiation. researchgate.net Despite this, diallyl monomers can be effectively copolymerized with a range of co-monomers to create materials with tailored properties. researchgate.net
The reactivity of the allyl monomer does not appear to be significantly impacted by its specific chemical structure in many cases. researchgate.net Transition metal catalysts, such as palladium diimine complexes, have been shown to facilitate the copolymerization of ethylene (B1197577) with various polar allyl monomers. cambridge.org Furthermore, the high activity of sulfur dioxide (SO₂) in forming donor-acceptor complexes with unsaturated compounds enables the involvement of otherwise weakly active diallyl compounds in copolymerization reactions with vinyl monomers, leading to the formation of functional ternary copolymers. researchgate.net For instance, diallyl compounds have been successfully copolymerized with monomers like methyl methacrylate (B99206) and vinyl acetate. researchgate.net The resulting copolymers often exhibit enhanced mechanical strength, thermal stability, and chemical resistance. researchgate.net
Table 1: Examples of Co-monomers for Diallyl Compounds
| Co-monomer | Polymerization Method | Resulting Polymer Type | Reference |
|---|---|---|---|
| Vinyl Monomers (general) | Radical Initiation | Functional Copolymers | researchgate.net |
| Ethylene | Transition Metal Catalysis | Functionalized Polyolefins | cambridge.org |
| Sulfur Dioxide (SO₂) | Donor-Acceptor Complex Formation | Ternary Copolymers | researchgate.net |
| Methyl Methacrylate | Radical Copolymerization | Copolymers with Pyrrolidinium Structures | researchgate.net |
| Vinyl Acetate | Free-Radical Copolymerization | Random Copolymers | researchgate.net |
Cross-linked Polymer Network Formation
A key characteristic of diallyl monomers such as this compound is their ability to form cross-linked polymer networks. This is achieved through a cyclolinear polymerization mechanism, where the two allyl groups on a single monomer molecule react to form macromolecules with alternating cyclic and linear units. researchgate.net At higher degrees of conversion, the remaining "pendant" allyl groups can react, leading to the cross-linking of polymer chains and the formation of an insoluble, three-dimensional network. researchgate.net
This process, known as cyclopolymerization, is effectively promoted by late transition metal catalysts for diallyl monomers with various polar functional groups. cambridge.org For example, palladium diimine complexes can catalyze the cyclopolymerization of diallyl monomers to create polymers with functional groups on their side chains. cambridge.org The resulting cross-linked structures provide enhanced thermal and chemical stability to the material. researchgate.net Beyond self-polymerization, diallyl compounds can also be employed as cross-linking agents for existing polymers. A strategy for creating reprocessable rubbers involves the allylic amination of polybutadiene, followed by cross-linking with diols, demonstrating a novel application for creating thermoset elastomers. nih.gov
Structure-Activity and Structure-Performance Relationships in Polymeric Systems
The performance of polymers derived from this compound is intrinsically linked to the monomer's unique chemical architecture.
Influence of Monomer Structure and Substituents on Polymerization Activity
The polymerization of allyl monomers is often considered challenging. nih.gov The allyl methylene (B1212753) group, acting as an electron-donating group, increases the electron density of the double bond, making it less susceptible to polymerization compared to electron-deficient monomers like acrylates. nih.govacs.org A common mechanism in the polymerization of allyl ethers is radical-mediated cyclization (RMC), which begins with a radical abstracting an allylic hydrogen atom from the monomer's methylene group. acs.org
While the specific chemical structure of allyl monomers generally does not have a major influence on their reactivity, substituent effects can play a role. researchgate.net For this compound, the aromatic phenylenediamine core influences the electronic environment of the allyl groups. The amine groups can donate electron density into the aromatic ring, which in turn can affect the reactivity of the attached allyl substituents. Concurrently, the bulky nature of the two allyl groups can introduce steric hindrance, potentially influencing the rate and mechanism of polymerization. Studies on related diallyl compounds have shown that the act of forming a salt from the diallyl monomer can facilitate cyclolinear polymerization by eliminating degradative chain transfer, thereby enabling the synthesis of high molecular weight polymers. researchgate.net
Impact of Polymer Architecture on Macroscopic Properties
The incorporation of the this compound monomer into a polymer imparts specific properties to the final material, largely dictated by its constituent parts: the cross-linkable diallyl functions and the rigid, electronically active phenylenediamine core.
The cross-linked network architecture, resulting from the two allyl groups, is expected to produce thermoset materials with high thermal stability and good mechanical properties. researchgate.netnih.gov The density of these cross-links can be controlled to tune the material's rheological and mechanical behavior, transitioning from entangled branched polymers to a rigid cross-linked network. nih.gov
The phenylenediamine component is known to contribute to valuable optoelectronic properties. Polymers incorporating N,N'-diphenyl-1,4-phenylenediamine units are noted for their hole-transporting capabilities, making them suitable for applications in organic light-emitting diodes (OLEDs). researchgate.netsolubilityofthings.com These polymers often exhibit high glass transition temperatures and low oxidation potentials. researchgate.net Therefore, polymers synthesized from this compound are anticipated to combine the robustness of a cross-linked structure with the favorable electronic properties conferred by the aromatic diamine core, potentially leading to materials that are both mechanically strong and electronically active.
Table 2: Predicted Property Contributions of this compound in Polymers
| Structural Feature | Resulting Polymer Architecture | Impact on Macroscopic Properties | Reference |
|---|---|---|---|
| Two Allyl Groups | Cross-linked Network via Cyclopolymerization | Enhanced thermal and chemical stability, tunable mechanical properties. | researchgate.netnih.gov |
| Phenylenediamine Core | Rigid, aromatic units in backbone/cross-links | High glass transition temperature, potential for hole-transport properties. | researchgate.net |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic and Molecular Structures
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic and geometric properties of N1,N1-Diallyl-1,4-benzenediamine.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com
For related systems, the HOMO is often localized on the electron-rich phenylenediamine core and the nitrogen atoms, while the LUMO may be distributed over the aromatic ring and the allyl groups. researchgate.netunl.edu This distribution suggests that the initial sites for electrophilic attack are the nitrogen atoms and the aromatic ring, while nucleophilic attack might be directed towards the allyl groups.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |
This table presents theoretical reactivity descriptors derived from HOMO and LUMO energies.
Calculation of Thermochemical Parameters (e.g., Activation Energies)
Computational methods can be employed to calculate important thermochemical parameters for reactions involving this compound. This includes the determination of activation energies for various potential reaction pathways, such as oxidation or polymerization initiation steps. For instance, the bond dissociation enthalpy (BDE) of the N-H and C-H bonds can be calculated to predict the most likely sites for hydrogen abstraction, a key step in many antioxidant mechanisms and polymerization processes. nih.gov Theoretical calculations can also model the energetics of the addition of radicals to the allyl double bonds, providing insight into the initial stages of polymerization.
Molecular Dynamics Simulations of Reaction Pathways and Polymerization Initiation
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the behavior of this compound over time. MD simulations can be used to explore the conformational landscape of the molecule, revealing the flexibility of the diallyl groups and the potential for different conformers to exist in solution or in the solid state.
In the context of polymerization, MD simulations can model the initial events of the process. This includes the diffusion of initiator species, their interaction with the monomer, and the subsequent propagation steps. These simulations can provide valuable information on the rate of initiation and the early stages of polymer chain growth. For other diamine systems, non-adiabatic dynamics simulations have been used to study excited-state relaxation processes, which can be relevant for photopolymerization. rsc.org
Modeling of Polymerization Processes and Regioselectivity
Theoretical modeling can be extended to understand the regioselectivity of polymerization. The two allyl groups in this compound present multiple reactive sites. Computational models can help predict whether polymerization will proceed preferentially at one allyl group over the other, or if cross-linking involving both groups is likely. The regioselective addition of thiols to related phenylenediamine structures has been studied, confirming the power of computational methods to predict reaction outcomes. nih.gov
By calculating the activation barriers for different addition pathways, it is possible to determine the most favorable route for polymer chain growth. This information is crucial for controlling the final polymer architecture and properties.
Computational Design and Prediction of Novel this compound Derivatives and Polymers
The insights gained from computational studies of this compound can be leveraged for the rational design of novel derivatives and polymers with tailored properties. By systematically modifying the chemical structure in-silico—for example, by introducing different substituents on the benzene (B151609) ring or altering the nature of the N-alkyl groups—it is possible to predict how these changes will affect the molecule's electronic properties, reactivity, and polymerization behavior.
For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring would be expected to alter the HOMO-LUMO gap and, consequently, the reactivity of the monomer. Computational screening of a virtual library of derivatives can identify promising candidates for synthesis with enhanced properties, such as improved thermal stability, altered electronic characteristics for conductive polymers, or specific reactivity for targeted applications. This computational-led approach can significantly accelerate the discovery and development of new materials based on the this compound scaffold.
Advanced Analytical Techniques for Characterization
Spectroscopic Characterization Methods
Spectroscopic techniques are at the forefront of the molecular characterization of N1,N1-Diallyl-1,4-benzenediamine, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the benzene (B151609) ring would appear as a distinct set of signals, while the protons of the allyl groups would exhibit characteristic chemical shifts and coupling patterns, allowing for the unambiguous assignment of the diallyl substitution pattern.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, and the chemical shifts of these signals would be indicative of the hybridization and chemical environment of the carbon atoms.
Table 1: Anticipated ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on the analysis of similar structures, as specific experimental data is not available.)
| Atom | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.5 - 7.2 | 115 - 125 |
| Aromatic C-N | - | 140 - 150 |
| Allyl =CH- | 5.7 - 6.0 | 130 - 135 |
| Allyl =CH₂ | 5.1 - 5.3 | 115 - 120 |
| Allyl -CH₂-N | 3.8 - 4.2 | 50 - 55 |
Mass Spectrometry (MS, LC-MS, GC-MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact mass. High-resolution mass spectrometry (HRMS) would provide the elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum would also offer structural information, as the molecule would break apart in a predictable manner upon ionization.
Coupling mass spectrometry with chromatographic techniques such as liquid chromatography (LC-MS) or gas chromatography (GC-MS) allows for the analysis of complex mixtures and the unambiguous identification of the target compound. These hyphenated techniques are particularly useful for monitoring the progress of a synthesis and for identifying byproducts. For related phenylenediamine compounds, GC-MS has been effectively used to determine their mass-to-charge ratio and fragmentation patterns. nih.gov
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and allyl groups, C=C stretching of the aromatic ring and the allyl groups, and C-N stretching.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used to identify the symmetric vibrations of the molecule. The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the compound. For the parent compound, 1,4-benzenediamine, characteristic IR spectra have been well-documented and serve as a reference for interpreting the spectra of its derivatives. nist.govnih.gov
Table 2: Expected IR Absorption Bands for this compound (Note: This table is predictive and based on characteristic functional group frequencies.)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (alkene) | 3010 - 3095 | Medium |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium to Strong |
| C=C Stretch (alkene) | 1640 - 1680 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
UV-Visible and Fluorescence Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions of the benzene ring and the allyl groups. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment.
Fluorescence spectroscopy can provide further insights into the electronic structure and excited state properties of the molecule. If the compound is fluorescent, its emission spectrum would be a mirror image of its absorption spectrum, and the fluorescence quantum yield and lifetime could be determined. The UV-Vis spectrum of the parent 1,4-benzenediamine shows absorption maxima that are influenced by the solvent and pH. nist.gov It is expected that the diallyl derivative would exhibit a shift in its absorption maxima due to the electronic effects of the allyl groups.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating components of a mixture with high resolution. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase.
The choice of column, mobile phase composition, flow rate, and detector wavelength would be optimized to achieve good separation of the target compound from any starting materials, reagents, or byproducts. A diode-array detector (DAD) or a UV detector would be suitable for detecting the compound based on its UV absorbance. The purity of the synthesized this compound can be determined by integrating the peak area of the compound in the chromatogram. HPLC methods have been developed for the analysis of various phenylenediamine isomers and derivatives, demonstrating the utility of this technique for this class of compounds. sielc.comepa.gov
Table 3: Representative HPLC Method Parameters for Analysis of Phenylenediamine Derivatives (Note: This is a general method and would require optimization for this compound.)
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For aromatic amines like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for assessing purity and identifying byproducts.
Detailed Research Findings
The direct analysis of phenylenediamines by gas chromatography can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. uw.edu.pl To address this, derivatization is a common strategy. For instance, p-phenylenediamine (B122844) (PPD) is often converted into a less polar imine derivative by treatment with benzaldehyde (B42025) before GC-MS analysis. nih.gov This procedure enhances instrumental response and allows for sensitive and accurate quantification. nih.gov Another approach involves derivatization with trifluoroacetic anhydride (B1165640) (TFA), which has been successfully used for the GC-MS determination of PPD in various matrices.
For a related compound, N-allylaniline, commercial suppliers specify a purity of ≥99.0% as determined by GC, indicating the suitability of this technique for quality control of similar molecules. avantorsciences.com The analysis of aniline (B41778) and its derivatives is well-established, with standardized methods available, such as EPA Method 8131, which uses a capillary column and a nitrogen-phosphorus detector (NPD) for enhanced selectivity. epa.gov
Table 1: Illustrative GC Conditions for Analysis of Aromatic Amines
| Parameter | Example Condition for Aniline Derivatives epa.gov |
| Column | 30 m x 0.25 mm fused silica (B1680970) capillary column (e.g., SE-54) |
| Injector Temperature | 250 °C |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |
| Carrier Gas | Helium |
| Oven Program | Initial temperature of 60°C, ramped to 280°C |
This table presents typical conditions for the analysis of related aromatic amines and serves as a guide for the potential analysis of this compound.
X-ray Diffraction Studies for Crystalline Structures
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, a single-crystal XRD study would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and packing in the solid state.
Detailed Research Findings
Specific crystallographic data for this compound is not currently deposited in public databases. However, the crystal structures of closely related N,N'-disubstituted-p-phenylenediamines have been reported, offering insights into how substituents influence the molecular and supramolecular structure.
For example, the crystal structure of N,N'-Bis(phenylmethyl)benzene-1,4-diamine has been determined. nih.gov Such studies reveal the conformation of the molecule and the arrangement of the molecules in the crystal lattice. This information is crucial for understanding the material's physical properties, such as melting point and solubility. In the case of N,N'-diacetyl-1,4-phenylenediamine, the crystal structure has also been elucidated, providing a basis for understanding its solid-state behavior. nih.gov
The analysis of poly(p-phenylenediamine) by XRD has shown that the polymer's crystallinity is influenced by the synthesis conditions. ijasrm.com While this pertains to the polymeric form, it underscores the importance of XRD in characterizing the solid-state structure of materials derived from phenylenediamine precursors.
Table 2: Representative Crystallographic Data for a Related Phenylenediamine Derivative
| Compound | N,N'-Bis(phenylmethyl)benzene-1,4-diamine nih.gov |
| Formula | C20H20N2 |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| Unit Cell a (Å) | 8.912(3) |
| Unit Cell b (Å) | 10.345(3) |
| Unit Cell c (Å) | 17.915(5) |
This table provides crystallographic data for a related compound to illustrate the type of information obtained from an X-ray diffraction study.
Thermal Analysis Techniques for Polymer Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the stability of polymers. uc.eduwikipedia.org Since this compound is a monomer that can be used to synthesize polymers, understanding the thermal properties of the resulting polymers is critical for their application. uc.edu
Detailed Research Findings
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and thermal stability. uc.edu DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing transitions such as the glass transition temperature (Tg) and melting point (Tm).
While specific thermal analysis data for polymers synthesized directly from this compound is limited, studies on related aromatic polyamides and poly(phenylenediamine)s provide a strong indication of the expected thermal behavior. Aromatic polyamides are known for their high thermal stability, with decomposition temperatures often exceeding 450 °C. researchgate.netntu.edu.tw For instance, a series of polyamides derived from an unsymmetrical aromatic diamine showed 10% weight loss temperatures above 463 °C in both air and nitrogen. researchgate.net Similarly, poly(p-phenylenediamine) has been shown to have good thermal stability, decomposing above 400°C in a nitrogen atmosphere. scilit.com
The thermal stability of polymers containing diallyl groups, such as poly(diallyldimethylammonium chloride), has been studied in detail. These polymers often exhibit multi-stage decomposition profiles, with the stability being dependent on the molecular weight. researchgate.net A polymer derived from this compound would likely exhibit high thermal stability due to the aromatic backbone, with the decomposition characteristics being influenced by the crosslinking of the allyl groups.
Table 3: Illustrative Thermal Properties of Related Aromatic Polymers
| Polymer System | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Td10) |
| Aromatic Polyamides researchgate.net | 285 - 345 °C | > 463 °C |
| Poly(p-phenylenediamine) scilit.com | Not reported | > 400 °C |
| Aromatic Polyamides with Triphenylamine Units ntu.edu.tw | 257 - 287 °C | > 550 °C |
This table showcases the thermal properties of related polymer systems to provide a reference for the expected performance of polymers based on this compound.
Applications in Advanced Materials Science
Development of Organic Electronic and Optoelectronic Materials
The quest for new materials to power next-generation electronic and optoelectronic devices has led researchers to explore a wide array of organic molecules. The inherent tunability of their electronic properties through synthetic modification makes them attractive candidates. While direct research on the charge transport and semiconducting properties of N1,N1-Diallyl-1,4-benzenediamine is limited, the characteristics of its parent molecule, p-phenylenediamine (B122844), and related derivatives offer valuable insights into its potential.
Charge Transport and Semiconducting Properties
The charge transport properties of organic materials are fundamental to their performance in electronic devices. For a molecule like this compound, the central aromatic core, a 1,4-benzenediamine unit, is expected to play a crucial role in facilitating charge movement. The nitrogen atoms can act as electron-donating groups, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are key parameters in determining the semiconducting nature of a material.
Theoretical studies and experimental data on related p-phenylenediamine derivatives suggest that these compounds can exhibit p-type semiconducting behavior, where the charge is carried by holes. The presence of the allyl groups in this compound introduces additional functionalities. These groups can influence the molecular packing in the solid state, which in turn affects the efficiency of intermolecular charge hopping, a primary mechanism for charge transport in many organic semiconductors. The flexibility of the allyl chains could, however, also introduce disorder, potentially impacting charge mobility. Further experimental validation is necessary to fully elucidate the charge transport characteristics of this specific compound.
Integration into Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL). Diamine derivatives are frequently employed as hole-transporting materials due to their suitable HOMO energy levels that facilitate the injection and transport of holes from the anode.
While there is no specific data available on the integration of this compound into OLEDs, its structural similarity to known hole-transporting materials suggests its potential in this area. The diallyl functionality opens up the possibility of polymerization or cross-linking, which could lead to the formation of a stable and robust hole-transporting layer with improved morphological stability and device lifetime. This in-situ polymerization capability could be particularly advantageous in creating solvent-resistant layers for solution-processed OLEDs.
Functional Polymers and Composites
The presence of two polymerizable allyl groups makes this compound a valuable building block for the synthesis of functional polymers and composites with tailored properties.
Role as Monomers and Precursors in Polymer Synthesis
This compound can serve as a monomer in various polymerization reactions. The allyl groups can undergo free-radical polymerization, addition polymerization, or be involved in cross-linking reactions. The resulting polymers would possess a backbone incorporating the benzenediamine unit, which can impart specific electronic, thermal, and mechanical properties.
For instance, polymerization could lead to the formation of poly(diallyl-p-phenylenediamine), a polymer with a unique combination of a conductive or semi-conductive backbone and the processability offered by the aliphatic chains. The synthesis of such a polymer would likely involve a free-radical initiator. The properties of the resulting polymer, such as its molecular weight, solubility, and thermal stability, would be dependent on the polymerization conditions.
A closely related compound, N-4,N-4-Diallyl-2-methyl-1,4-benzenediamine, has been identified as a building block in the synthesis of complex organic molecules and polymers, highlighting the potential of this class of compounds in polymer chemistry.
Application as Additives and Stabilizers in Polymeric Systems (e.g., Rubber Vulcanization)
The antioxidant properties of aromatic diamines are well-established. They function by scavenging free radicals and inhibiting oxidative degradation, thereby extending the service life of polymeric materials. This compound, with its amine functionalities, is expected to exhibit antioxidant behavior.
In the context of rubber vulcanization, p-phenylenediamine derivatives are widely used as antiozonants and antioxidants. They protect the rubber from degradation caused by ozone and oxygen. The allyl groups in this compound could potentially co-react with the rubber matrix during vulcanization, leading to a covalently bound antioxidant. This would prevent its migration or leaching from the rubber, ensuring long-lasting protection.
Environmental Fate and Remediation Research
Studies on Environmental Degradation Pathways and Mechanisms
There is currently a lack of specific research on the environmental degradation pathways and mechanisms of N1,N1-Diallyl-1,4-benzenediamine. General studies on other p-phenylenediamine (B122844) derivatives, such as diaryl-p-phenylene diamine (DAPD), have indicated that biodegradation can occur in aquatic environments, with mineralization and incorporation into cell biomass observed over extended periods. nih.govresearchgate.net For instance, one study on DAPD showed up to 37% mineralization after 63 days of incubation. nih.govresearchgate.net However, the specific transformation products and the enzymatic or abiotic processes that would be involved in the breakdown of the diallyl functional groups on this compound have not been documented. Research on other PPDs used in tires has identified various transformation products, but these are related to different substituent groups. nih.gov
Adsorption and Desorption Behavior in Environmental Matrices
No specific data exists in the scientific literature regarding the adsorption and desorption behavior of this compound in environmental matrices such as soil, sediment, or sludge. Understanding these properties is crucial for predicting the compound's mobility and bioavailability in the environment. While studies have been conducted on other organic pollutants, including other aromatic amines, this information cannot be directly extrapolated to this compound due to the unique influence of the diallyl groups on its physicochemical properties.
Application of this compound-Derived Polymers in Environmental Remediation
The potential for using polymers derived from this compound for environmental remediation remains an unexplored area of research.
Sequestration of Toxic Metal Ions
There are no available studies on the synthesis or application of polymers derived from this compound for the sequestration of toxic metal ions. Research into other amine-functionalized polymers and polymers derived from different phenylenediamine monomers has shown promise for heavy metal removal. For example, poly(m-phenylenediamine) has demonstrated high adsorption capacities for Cu²⁺, Pb²⁺, and Cr³⁺. chemicalpapers.com Similarly, Fe-doped poly p-phenylenediamine composites have been synthesized and tested for the removal of fluoride (B91410) and arsenite ions. nih.gov However, no such research has been extended to polymers specifically incorporating this compound.
Removal of Organic Contaminants and Dyes
Similarly, the scientific literature lacks any studies on the use of this compound-derived polymers for the removal of organic contaminants and dyes. While polymers based on other complex aromatic diamines, such as N, N, N', N'-tetrakis(4-aminophenyl)-1,4-benzenediamine, have been prepared and shown to have adsorption capabilities for dyes like methylene (B1212753) blue, this research does not involve the diallyl compound of interest. eurekaselect.comresearchgate.net
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The chemical industry's increasing focus on green and sustainable practices is driving research into new ways to produce aromatic diamines. nih.gov A primary objective is to move away from traditional petroleum-based feedstocks and towards renewable resources. researchgate.net Future research for synthesizing N1,N1-Diallyl-1,4-benzenediamine will likely concentrate on several key areas:
Bio-based Feedstocks: Significant potential lies in utilizing biomass, such as lignin, as a starting point for producing aromatic platform chemicals. researchgate.netacs.org Lignin-derived monomers, like vanillin (B372448) or 4-propylguaiacol, could serve as precursors for the aromatic diamine backbone, introducing a sustainable and renewable element into the synthesis. researchgate.netacs.org
Greener Catalysis: Research into novel catalytic systems is crucial for improving the efficiency and environmental footprint of the synthesis. This includes developing heterogeneous catalysts that are easily separable and reusable, and exploring biocatalysis using engineered enzymes or microorganisms like Escherichia coli to perform specific chemical transformations under mild conditions. nih.govrsc.org
Atom Economy and Process Intensification: Future synthetic routes will aim to maximize atom economy by designing reaction pathways that incorporate most of the atoms from the reactants into the final product. Methodologies like oxidative carbonylation using CO2-based reagents (e.g., methyl formate) represent a move towards non-phosgene routes for creating valuable derivatives, which could be adapted for processes involving this compound. rsc.org
Advanced Functional Materials with Tunable Properties
This compound is a versatile building block for a new generation of advanced polymers and materials. The presence of two reactive allyl groups and the rigid aromatic core provides a unique combination of features for creating materials with tailored properties.
Cross-linked Networks and Thermosets: The allyl groups are particularly suited for polymerization and cross-linking reactions. This allows for the creation of robust thermoset materials. Future research will focus on controlling the cross-linking density to fine-tune the material's mechanical properties, thermal stability, and chemical resistance. Strategies involving the statistical incorporation of cleavable co-monomers could be explored to design thermosets that are deconstructable, addressing the challenge of plastic waste. mit.edu
High-Performance Polymers: As a diamine monomer, it can be used in polycondensation reactions to synthesize high-performance polymers such as polyamides and polyimides. nih.govontosight.aiontosight.ai Research will aim to synthesize novel copolymers by combining this compound with various dicarboxylic acids or dianhydrides to achieve specific properties like high thermal resistance, flame retardancy, or specific optical characteristics.
Stimuli-Responsive Materials: The functional groups within the molecule offer sites for modification, enabling the design of "smart" materials. For example, polymers incorporating this diamine could be engineered to respond to external stimuli such as pH, light, or temperature, leading to applications in sensors, drug delivery systems, or self-healing materials.
Integration of Computational and Experimental Approaches for Material Design
The traditional trial-and-error approach to materials discovery is time-consuming and expensive. researchgate.net The future of material design for compounds like this compound lies in the powerful synergy between computational modeling and targeted experimental work. youtube.com
Predictive Modeling: Computational tools such as molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models are becoming indispensable. researchgate.netyoutube.com These methods can predict key properties of polymers derived from this compound—such as glass transition temperature, dielectric constant, and mechanical strength—before a single molecule is synthesized in the lab. researchgate.net This allows researchers to rapidly screen vast libraries of potential polymer structures and identify the most promising candidates for specific applications. researchgate.netyoutube.com
Understanding Reaction Mechanisms: Simulations can provide detailed insights into reaction pathways, such as polymerization and cross-linking processes. youtube.com By understanding the energetics and kinetics of these reactions at a molecular level, experimental conditions can be optimized to improve yields and control the final material structure.
Guided Synthesis and Characterization: Computational predictions guide experimental efforts, making them more efficient and focused. mdpi.com For instance, after computational screening identifies a promising polymer candidate, researchers can proceed with its synthesis and use experimental techniques to validate the predicted properties and further refine the computational models, creating a feedback loop that accelerates the design cycle. mdpi.comresearchgate.net
Expanding Applications in Emerging Technological Fields
The unique chemical structure of this compound makes it a candidate for several emerging technological areas beyond its use as a monomer for structural polymers.
Organic Electronics: The aromatic diamine core is an electron-rich system, a common feature in organic semiconductors. Future work could explore the potential of this compound and its polymers in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as hole-transport layers in electronic devices. The allyl groups offer a route to create cross-linked, stable thin films, which is advantageous for device fabrication.
Advanced Coatings and Adhesives: The ability to form highly cross-linked networks makes polymers derived from this diamine excellent candidates for high-performance coatings and adhesives. Research could focus on formulations that provide superior adhesion, chemical resistance, and durability for applications in the aerospace, automotive, and electronics industries.
Biomedical Materials: The reactivity of the amino and allyl groups could be leveraged for bioconjugation, attaching biomolecules to create functional materials for biomedical applications. While requiring extensive investigation, derivatives could be explored for use as biochemical probes or as components in biocompatible hydrogels or materials with antimicrobial properties. ontosight.ai
Q & A
Q. How can conflicting reports about the compound’s solubility in polar solvents be addressed?
- Methodological Answer :
- Solvent Screening : Test in DMSO, ethanol, and water-miscible ionic liquids (e.g., [BMIM][PF₆]) at 25°C.
- Co-Solvent Systems : Use phase diagrams to identify optimal DMSO:water ratios for biological assays.
- Molecular Dynamics : Simulate solvent interactions to explain discrepancies (e.g., hydrogen-bonding capacity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
